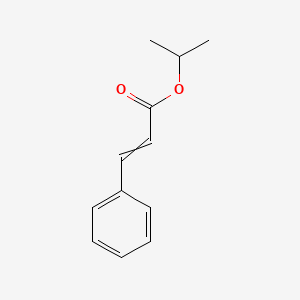
Cinamato de isopropilo
Descripción general
Descripción
Isopropyl cinnamate, with the chemical formula C12H14O2, is a compound known for its applications in the fragrance and cosmetic industries. This colorless liquid, also known as 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester, is characterized by its cinnamyl and isopropyl functional groups. It offers a pleasant, sweet, and floral scent, reminiscent of cinnamon and balsamic notes. Additionally, it is known for its UV-absorbing properties, making it a popular ingredient in sunscreens and other UV-protective products .
Aplicaciones Científicas De Investigación
Isopropyl cinnamate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Isopropyl cinnamate, a derivative of cinnamic acid, exhibits antimicrobial activity against pathogenic fungi and bacteria . The primary targets of isopropyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . In Candida albicans, the most likely targets are caHOS2 and caRPD3, while in Staphylococcus aureus, the most likely target is saFABH .
Mode of Action
Isopropyl cinnamate interacts directly with its targets, leading to changes in the fungal plasmatic membrane and the cell wall . This interaction disrupts the normal function of these structures, inhibiting the growth and reproduction of the microorganisms .
Biochemical Pathways
Isopropyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
The world health organization has stated that there is no safety concern at current levels of intake when isopropyl cinnamate is used as a flavoring agent .
Result of Action
The result of isopropyl cinnamate’s action is the inhibition of microbial growth and reproduction . It has been found to have fungicidal and bactericidal effects, with minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) ratios of less than or equal to 4 .
Action Environment
The action of isopropyl cinnamate can be influenced by environmental factors. For instance, in a study investigating the larvicidal potential of cinnamic acid derivatives, it was found that certain compounds, including isopropyl cinnamate, presented stronger larvicidal action under specific conditions . .
Análisis Bioquímico
Biochemical Properties
Isopropyl cinnamate has been found to exhibit antimicrobial activity, interacting with various biomolecules such as ergosterol present in the fungal plasmatic membrane and with the cell wall . It also interacts with the isopropyl group, which is important for its antibacterial activity .
Cellular Effects
The compound influences cell function by interacting directly with the cell wall and the ergosterol present in the fungal plasmatic membrane . This interaction affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isopropyl cinnamate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the ergosterol present in the fungal plasmatic membrane .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
Métodos De Preparación
Isopropyl cinnamate can be synthesized through various methods:
Fischer Esterification: This method involves the reaction of cinnamic acid with isopropanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield.
Microwave-Assisted Synthesis: This method uses a solid super acid catalyst, such as Ga2O3/SO4^2-/ZrO2, to achieve a high yield of isopropyl cinnamate.
Análisis De Reacciones Químicas
Isopropyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it into cinnamyl alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various substituted cinnamates.
Comparación Con Compuestos Similares
Isopropyl cinnamate can be compared with other cinnamate derivatives, such as:
Methyl cinnamate: Known for its fruity aroma and used in flavoring and fragrance applications.
Ethyl cinnamate: Similar to methyl cinnamate but with a slightly different scent profile.
Cinnamyl alcohol: Used in perfumery for its balsamic odor.
Cinnamic acid: A precursor for various cinnamate derivatives and used in the synthesis of flavors and fragrances.
Isopropyl cinnamate is unique due to its combination of cinnamyl and isopropyl groups, which contribute to its distinct scent and UV-absorbing properties. This makes it particularly valuable in the cosmetic and fragrance industries .
Propiedades
IUPAC Name |
propan-2-yl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACABDFLVLVCT-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064809 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless viscous liquid, balsamic, sweet and dry amber type odour | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.027 | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7780-06-5, 60512-85-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of isopropyl cinnamate?
A1: Isopropyl cinnamate is primarily used as a fragrance ingredient and flavoring agent. It possesses a sweet, balsamic odor reminiscent of cinnamon, making it a popular choice in perfumes, cosmetics, and food products. [, ]
Q2: Can isopropyl cinnamate be synthesized in an environmentally friendly way?
A2: Yes, recent research has explored green chemistry approaches for isopropyl cinnamate synthesis. Microwave-assisted synthesis using solid acid catalysts like Ga2O3/SO42-/ZrO2 [] or macroporous resin catalysts like CAT-601 [] offer efficient and eco-friendly alternatives to traditional methods. These approaches minimize waste generation and reduce the reliance on harsh chemicals.
Q3: What is the mechanism of isopropyl cinnamate synthesis using solid acid catalysts?
A3: The synthesis involves an esterification reaction between cinnamic acid and isopropyl alcohol. Solid acid catalysts like Ga2O3/SO42-/ZrO2 act as heterogeneous catalysts, providing active sites for the reaction to occur. The acidic sites protonate the carbonyl group of cinnamic acid, making it more susceptible to nucleophilic attack by the isopropyl alcohol. This forms a tetrahedral intermediate, which then loses water to yield isopropyl cinnamate. []
Q4: Has the antidiabetic potential of isopropyl cinnamate been investigated?
A4: Yes, one study investigated the in vitro antidiabetic activity of isopropyl cinnamate. The research showed promising results, with isopropyl cinnamate exhibiting significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential for this compound in managing blood sugar levels, although further research is needed. []
Q5: Are there any known toxicity concerns associated with isopropyl cinnamate?
A5: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of isopropyl cinnamate as a fragrance ingredient. [] While specific toxicity data from the provided abstracts is limited, fragrance ingredients, including isopropyl cinnamate, are typically used in low concentrations, and their safety is extensively evaluated by regulatory bodies.
Q6: How does the structure of isopropyl cinnamate relate to its activity?
A6: While specific Structure-Activity Relationship (SAR) studies for isopropyl cinnamate weren't detailed in the provided abstracts, it's known that modifications to the aromatic ring or the ester side chain can influence its physicochemical properties and potentially its biological activity. [] For example, polymers with varying properties can be created by substituting the isopropyl group with other secondary alkyl groups like s-butyl or cyclohexyl. []
Q7: What analytical techniques are used to characterize isopropyl cinnamate?
A7: Common techniques include infrared spectroscopy (IR) to identify functional groups, gas chromatography-mass spectrometry (GC-MS) for compound identification and purity analysis, and nuclear magnetic resonance (NMR) for structural elucidation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1632609.png)
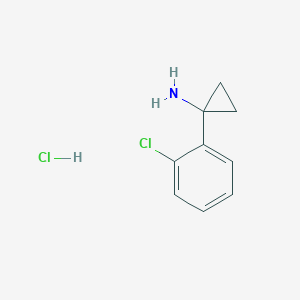
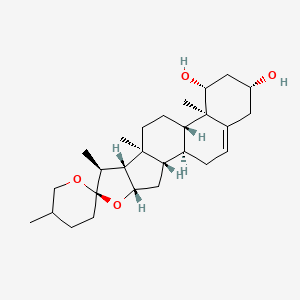
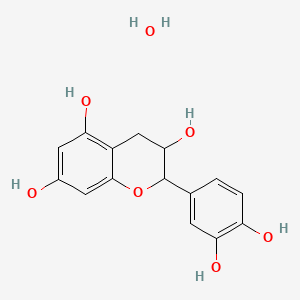
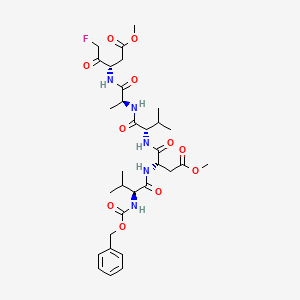
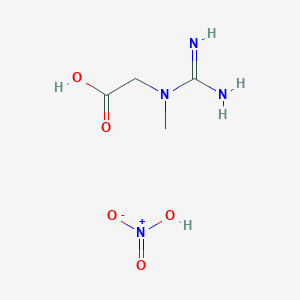
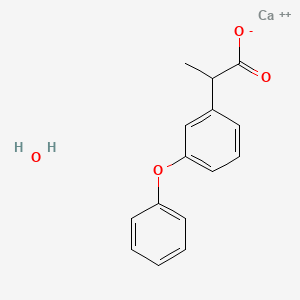
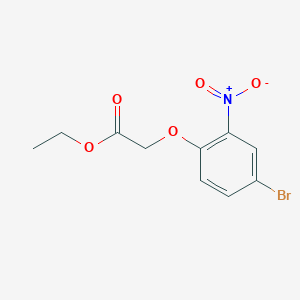
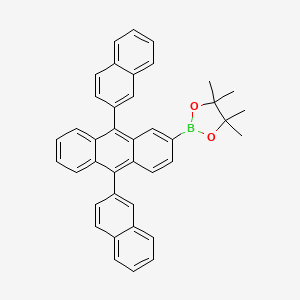
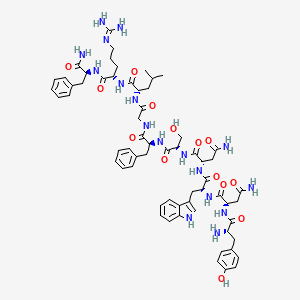
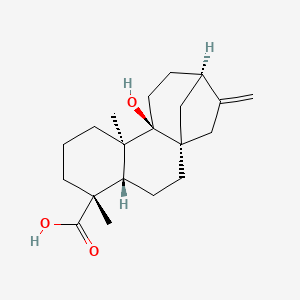
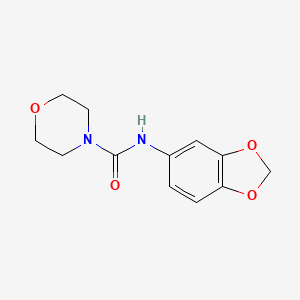
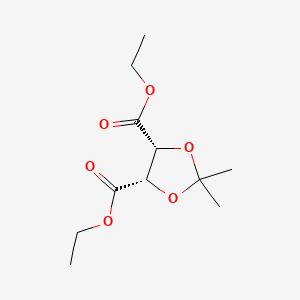
![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)
